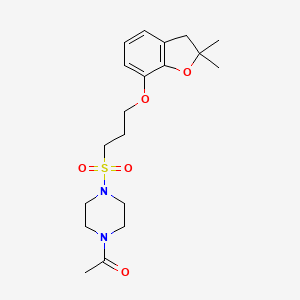

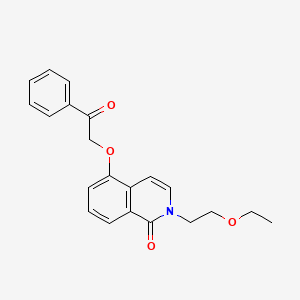

1-(4-((3-((2,2-Dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)propyl)sulfonyl)piperazin-1-yl)ethanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This compound is a derivative of benzofuran . Benzofuran and its derivatives are found to be suitable structures, existing widely in natural products and unnatural compounds with a wide range of biological and pharmacological applications . The unique structural features of benzofuran and its wide array of biological activities make it a privileged structure in the field of drug discovery .

Applications De Recherche Scientifique

Antiviral Activity

A study explored the synthesis and in vitro anti-HIV activity of piperazine derivatives, aiming to develop new non-nucleoside reverse transcriptase inhibitors. Although the specific compound was not directly mentioned, the research into piperazine derivatives like 2-Amino-1-[4-(1-benzyl-2-ethyl-4-nitro-1H-imidazol-5-yl)piperazin-1-yl]ethanone provides insights into the potential antiviral applications of similar compounds (Al-Masoudi, Al-Soud, De Clercq, & Pannecouque, 2007).

Metabolism Study

Research on Lu AA21004, a novel antidepressant, involved studying its metabolism in human liver microsomes and identifying the enzymes responsible for oxidative metabolism. This study, while not directly referencing the compound , highlights the importance of understanding the metabolic pathways and enzymatic interactions of complex molecules, which could be relevant for the metabolism of similar compounds (Hvenegaard, Bang-Andersen, Pedersen, Jørgensen, Püschl, & Dalgaard, 2012).

Synthesis of Dihydropyrimidinone Derivatives

Another study reported the synthesis of dihydropyrimidinone derivatives containing piperazine/morpholine moiety through a Biginelli synthesis approach. These derivatives are of interest for their potential biological activities, demonstrating the utility of piperazine as a core structure for synthesizing bioactive molecules (Bhat, Al-Omar, Ghabbour, & Naglah, 2018).

Photoisomerization Study

The study on the photoisomerization of thiin-3-one oxides to oxathiepin-4-ones provides insights into the behavior of sulfur-containing heterocycles under irradiation, which may be relevant for understanding the photochemical properties of similarly structured compounds (Kowalewski & Margaretha, 1993).

Synthesis of Sulfonamide and Amide Derivatives

A study focused on synthesizing new sulfonamide and amide derivatives incorporating piperazine and imidazo[1,2-b]pyridazine moieties, evaluating them for antimicrobial, antifungal, and antimalarial activities. This highlights the compound's utility in creating bioactive molecules with potential therapeutic applications (Bhatt, Kant, & Singh, 2016).

Chemosensor for Cyanide Ions

Research on a chromone-based chemosensor for cyanide ions demonstrates the application of organic compounds in environmental monitoring and safety. Such studies suggest potential uses of the compound for developing sensitive detection systems for hazardous substances (Lohar, Dhara, Roy, Sinha Babu, & Chattopadhyay, 2018).

Mécanisme D'action

Target of Action

The primary target of this compound is currently unknown. The compound contains a 2,2-dimethyl-2,3-dihydrobenzofuran moiety , which is a type of 1-benzofuran . Benzofuran derivatives have been found to have a wide range of biological and pharmacological applications .

Mode of Action

Benzofuran derivatives have been shown to exhibit good antimicrobial activity when the substituent on the 4-position contained halogens or hydroxyl groups .

Biochemical Pathways

Benzofuran derivatives have been used in the treatment of skin diseases such as cancer or psoriasis , suggesting that they may interact with pathways related to cell growth and differentiation.

Pharmacokinetics

Improved bioavailability is one of the targets achieved with most of the more recent compounds , suggesting that this compound may also have favorable pharmacokinetic properties.

Result of Action

Given the antimicrobial activity of benzofuran derivatives , it is possible that this compound may inhibit the growth of certain microbes.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For example, the compound is generally considered to be air stable

Propriétés

IUPAC Name |

1-[4-[3-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]propylsulfonyl]piperazin-1-yl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H28N2O5S/c1-15(22)20-8-10-21(11-9-20)27(23,24)13-5-12-25-17-7-4-6-16-14-19(2,3)26-18(16)17/h4,6-7H,5,8-14H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJDUCRJACOJLSU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCN(CC1)S(=O)(=O)CCCOC2=CC=CC3=C2OC(C3)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(4-(6-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2779233.png)

![2-((4-allyl-5-((benzo[d]thiazol-2-ylthio)methyl)-4H-1,2,4-triazol-3-yl)thio)-N-(3-morpholinopropyl)acetamide](/img/structure/B2779237.png)

![2,4-dichloro-N-(4-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}phenyl)benzenesulfonamide](/img/structure/B2779242.png)

![2-Ethyl-5-((4-(2-fluorophenyl)piperazin-1-yl)(p-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2779245.png)

![2-Chloro-1-[4-[(5-cyclohexyl-1,2,4-oxadiazol-3-yl)methyl]piperazin-1-yl]ethanone](/img/structure/B2779246.png)

![N-(4-fluorobenzyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2779247.png)

![1-[3-(Difluoromethoxy)phenyl]-2-[(1-methylpiperidin-4-yl)amino]ethan-1-ol](/img/structure/B2779248.png)

![2-[[4-[(2,6-Dimethyl-4-morpholinyl)sulfonyl]phenyl]-oxomethyl]imino-3,4-dimethyl-5-thiazolecarboxylic acid ethyl ester](/img/structure/B2779251.png)